2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC14623326
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H26N2O3/c1-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)21(24)16-26-20-9-7-19(25-2)8-10-20/h3-10H,11-16H2,1-2H3 |
| Standard InChI Key | QVLBLMHCIVAOPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
A 4-methoxyphenoxy group, characterized by a methoxy (-OCH) substituent at the para position of a phenoxy ring.
-
An ethanone bridge (C=O) linking the aromatic system to a piperazine ring.
-
A 4-(4-methylbenzyl) substituent on the piperazine nitrogen, introducing a hydrophobic aromatic tail.
This configuration creates a balance of hydrophobic and hydrophilic domains, influencing its solubility and membrane permeability. The methoxy group enhances electron density in the phenoxy ring, potentially affecting binding interactions with biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| CAS Number | Not publicly disclosed |
| Research Use | Non-clinical investigations |
The compound’s logP (partition coefficient) is estimated to be ~3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Its melting point and solubility profile remain unreported in the literature, though analogs with similar structures exhibit solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone likely involves sequential etherification and amidation steps. A proposed pathway includes:
-
Ether Formation: Reaction of 4-methoxyphenol with chloroacetyl chloride to yield 2-(4-methoxyphenoxy)acetyl chloride.
-
Piperazine Functionalization: Alkylation of piperazine with 4-methylbenzyl chloride to produce 4-(4-methylbenzyl)piperazine.
-
Coupling Reaction: Condensation of the acyl chloride with the functionalized piperazine under basic conditions .
Key Reagents and Conditions
| Step | Reagents/Conditions |
|---|---|
| Etherification | Chloroacetyl chloride, KCO, DMF |
| Piperazine alkylation | 4-Methylbenzyl chloride, NaBH(OAc), DCE |
| Amidation | Triethylamine, THF, 0–25°C |
These conditions are extrapolated from methodologies used in the synthesis of structurally related piperazine derivatives . For instance, reductive amination with sodium triacetoxyborohydride (NaBH(OAc)) is a common strategy for introducing benzyl groups to piperazine rings .
Biological Mechanism and Receptor Interactions
Hypothesized Pharmacological Activity
The compound’s piperazine moiety is a known pharmacophore in ligands targeting neurotransmitter receptors. Specifically:
-
Adrenergic Receptors: The 4-methylbenzyl group may facilitate binding to α-adrenergic receptors, analogous to prazosin derivatives.
-
Dopamine Receptors: Piperazine-based structures often exhibit affinity for D/D receptors, suggesting potential antipsychotic applications.
In vitro studies of related compounds demonstrate IC values in the nanomolar range for receptor binding . For example, the ALK inhibitor ASP3026 (a triazine-piperazine hybrid) shows an IC of 0.63 nM against EML4-ALK kinase , highlighting the piperazine scaffold’s versatility in targeting diverse enzymes.
Structural Determinants of Activity
-
Methoxy Group: Enhances electron donation, stabilizing receptor-ligand interactions via hydrogen bonding.
-
4-Methylbenzyl Substituent: Increases lipophilicity, potentially improving CNS penetration.
-
Ethanone Bridge: Provides conformational rigidity, optimizing spatial orientation for target engagement.
Research Applications and Comparative Analysis
Comparison with Structural Analogs
This table illustrates the diversity of biological targets accessible through piperazine-based scaffolds, emphasizing the need for targeted assays to elucidate the primary compound’s activity .
Challenges and Future Directions
Knowledge Gaps
-
Pharmacokinetics: Absence of data on bioavailability, metabolism, and elimination.
-
Toxicity Profile: Preliminary safety assessments are required to evaluate therapeutic potential.
Recommended Studies
-
Receptor Screening Panels: High-throughput binding assays against GPCRs and kinases.
-
In Vivo Efficacy Models: Testing in rodent models of neurological disorders.
-
SAR Optimization: Modifying the methoxy and benzyl groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume